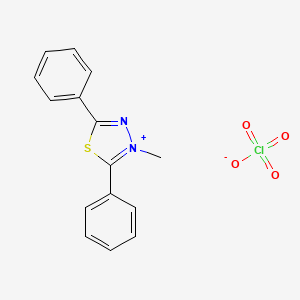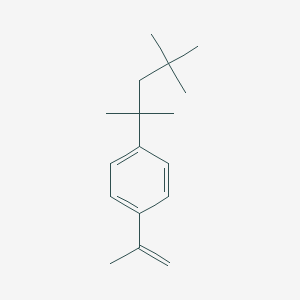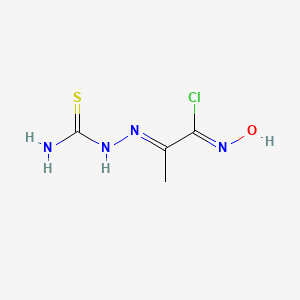
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamothioylhydrazinylidene group and a hydroxypropanimidoyl chloride moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a hydrazine derivative with a thiocarbamoyl chloride under controlled conditions to form the carbamothioylhydrazinylidene intermediate. This intermediate is then reacted with a hydroxypropanimidoyl chloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with diverse functional groups.
Applications De Recherche Scientifique
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride include other hydrazine derivatives and thiocarbamoyl compounds. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of scientific research.
Propriétés
Formule moléculaire |
C4H7ClN4OS |
|---|---|
Poids moléculaire |
194.64 g/mol |
Nom IUPAC |
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride |
InChI |
InChI=1S/C4H7ClN4OS/c1-2(3(5)9-10)7-8-4(6)11/h10H,1H3,(H3,6,8,11)/b7-2+,9-3- |
Clé InChI |
NLSAILZPLVMZPI-IJZXAIBISA-N |
SMILES isomérique |
C/C(=N\NC(=S)N)/C(=N/O)/Cl |
SMILES canonique |
CC(=NNC(=S)N)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)



![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
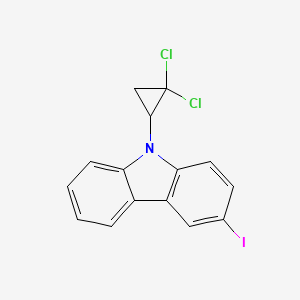
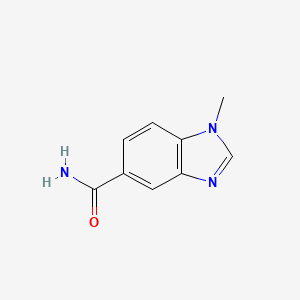
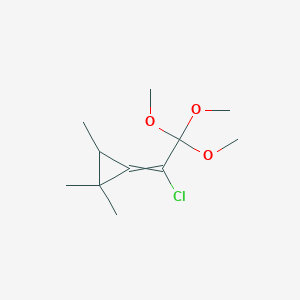
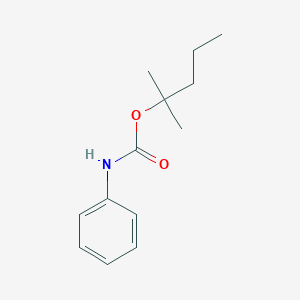
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
